cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+)
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Overview
Description
Cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) is a complex organometallic compound that combines the structural features of cyclopentane, indole, and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) typically involves multi-step organic reactions. One common approach is the rhodium-catalyzed reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols to generate cyclopentanes with high stereoselectivity . This reaction proceeds through a carbene-initiated domino sequence, which includes steps such as rhodium-bound oxonium ylide formation, [2,3]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced cyclopentane derivatives.
Substitution: Formation of N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
Cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or magnetic properties.
Mechanism of Action
The mechanism of action of cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) involves its interaction with molecular targets such as enzymes or receptors. The iron(2+) center can participate in redox reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cyclic hydrocarbon with similar structural features.
Indole: A bicyclic compound with a nitrogen atom in the five-membered ring.
Iron(2+) complexes: Various organometallic compounds containing iron(2+) as the central metal.
Uniqueness
Cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) is unique due to its combination of cyclopentane, indole, and iron(2+) in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H25FeNO+2 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) |
InChI |
InChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2 |
InChI Key |
JGKCUURLEMXRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
Origin of Product |
United States |
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